molecular formula C7H5ClN4O2 B14787450 methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

Cat. No.: B14787450
M. Wt: 212.59 g/mol
InChI Key: KCCPMIFCERQLAB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .

Preparation Methods

The synthesis of methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine precursors under specific conditions. One common method involves the cyclization of a pyrazole derivative with a chlorinated pyrimidine compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Methyl 4-chloro-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylate is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include:

The unique substitution pattern of this compound contributes to its distinct biological activities and makes it a valuable compound for further research and development .

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

methyl 4-chloro-2H-pyrazolo[3,4-d]pyrimidine-3-carboxylate

InChI

InChI=1S/C7H5ClN4O2/c1-14-7(13)4-3-5(8)9-2-10-6(3)12-11-4/h2H,1H3,(H,9,10,11,12)

InChI Key

KCCPMIFCERQLAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NN1)N=CN=C2Cl

Origin of Product

United States

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